molecular formula C28H33NO5S B281121 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B281121
M. Wt: 495.6 g/mol
InChI Key: XAYSURKSNUIIBV-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a sulfonyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the acetyl and methyl groups. The sulfonyl group is then attached to the benzofuran ring, and finally, the cyclohexanecarboxamide moiety is introduced. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (acetyl (2-benzoyl-1-benzofuran-3-yl)amino)acetate
  • Ethyl 2-methyl-5-((3-nitrobenzyl)oxy)-1-benzofuran-3-carboxylate

Uniqueness

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-TERT-BUTYLBENZENESULFONYL)CYCLOHEXANECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H33NO5S

Molecular Weight

495.6 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-tert-butylphenyl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C28H33NO5S/c1-18(30)26-19(2)34-25-16-13-22(17-24(25)26)29(27(31)20-9-7-6-8-10-20)35(32,33)23-14-11-21(12-15-23)28(3,4)5/h11-17,20H,6-10H2,1-5H3

InChI Key

XAYSURKSNUIIBV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C

Origin of Product

United States

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